molecular formula C14H15N3O2S B2670357 6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448069-02-0

6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2670357
CAS No.: 1448069-02-0
M. Wt: 289.35
InChI Key: FPPDPJBOIJORGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and oncology research, specifically for the development of targeted protein kinase inhibitors. The pyrrolo[3,4-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to act as an ATP-competitive inhibitor for a range of kinases crucial in cell signaling . Compounds based on this scaffold have demonstrated potent inhibitory activity against key kinases involved in the DNA Damage Response (DDR), such as Ataxia Telangiectasia and Rad3-related (ATR) kinase . ATR is a central regulator of replication stress, and its inhibition is a promising synthetic lethal strategy for targeting cancers with specific deficiencies, such as those in ATM kinase . Furthermore, structurally similar fused pyrimidine derivatives have been extensively explored as inhibitors of receptor tyrosine kinases like VEGFR2 and EGFR, which are pivotal drivers of tumor angiogenesis and proliferation . The functionalization with a 2,4-dimethylbenzenesulfonyl group is a strategic modification intended to modulate the compound's binding affinity and selectivity within the hydrophobic active site of target enzymes. This makes it a valuable chemical tool for researchers investigating signaling pathways in cancer biology, exploring mechanisms of drug resistance, and profiling the activity of novel therapeutic agents in vitro.

Properties

IUPAC Name

6-(2,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-14(11(2)5-10)20(18,19)17-7-12-6-15-9-16-13(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDPJBOIJORGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of appropriate pyrimidine derivatives with pyrrole derivatives under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields sulfides .

Scientific Research Applications

6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Key Observations:

  • Methyl groups enhance lipophilicity, which may improve membrane permeability .
  • Molecular Weight : The target compound (~293 g/mol) falls within the range of drug-like molecules, aligning with Lipinski’s rule of five for oral bioavailability.

Patent and Commercial Relevance

  • Cancer Therapeutics : Patent WO2024/0054 () underscores the therapeutic value of pyrrolo-pyrimidine derivatives in oncology, particularly as inhibitors of anti-apoptotic proteins .
  • Chemical Intermediates : Compounds like benzyl 4-chloro-pyrrolo[3,4-d]pyrimidine-6-carboxylate () are marketed as building blocks for drug discovery, emphasizing the commercial demand for tailored sulfonamide derivatives .

Biological Activity

6-(2,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H14N4O2S
  • Molecular Weight : 278.34 g/mol

Structural Features

  • Pyrrolo[3,4-d]pyrimidine Core : This bicyclic structure is known for its diverse biological activities.
  • Sulfonyl Group : The presence of a sulfonyl group enhances solubility and biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways. For instance, it can inhibit AKT signaling, which is crucial for cell proliferation and survival .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties by inducing apoptosis in cancer cells .
  • Anti-inflammatory Effects : There is evidence to suggest that this compound can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

Pharmacological Profile

A summary of the pharmacological properties is provided in the table below:

PropertyValue
Human Intestinal AbsorptionHigh (0.9973)
Blood-Brain Barrier PenetrationModerate (0.8921)
P-glycoprotein SubstrateYes (0.7644)
CYP450 InhibitionModerate to High

Case Studies

  • Anticancer Studies : In a study conducted on various cancer cell lines, this compound demonstrated significant cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.